molecular formula C26H25FN2O8 B11054067 Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11054067
M. Wt: 512.5 g/mol
InChI Key: GFDJVJFJSLOSGC-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a variety of functional groups, including an ester, amine, and benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. Key steps may include:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with methoxyacetaldehyde under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with an amine group.

    Construction of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, β-keto ester, and ammonia.

    Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its complex structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[3-[(4-CHLOROBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
  • ETHYL 5-[3-[(4-METHYLBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE

Uniqueness

The presence of the fluorobenzyl group in ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H25FN2O8

Molecular Weight

512.5 g/mol

IUPAC Name

ethyl 5-[3-[(4-fluorophenyl)methylamino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C26H25FN2O8/c1-3-35-26(33)18-12-29-25(32)22(23(18)31)17(10-21(30)28-11-14-4-6-16(27)7-5-14)15-8-19(34-2)24-20(9-15)36-13-37-24/h4-9,12,17H,3,10-11,13H2,1-2H3,(H,28,30)(H2,29,31,32)

InChI Key

GFDJVJFJSLOSGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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